2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazole and oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-chloro-4-fluoro-5-nitrobenzoic acid, is subjected to nitration followed by reduction to obtain 2-chloro-4-fluoro-5-aminobenzoic acid.
Coupling Reaction: The aminobenzoic acid is then coupled with 1-(oxan-4-yl)-1H-pyrazole under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the employment of automated reactors to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki–Miyaura Coupling: This reaction typically requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in an aqueous or organic solvent.
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A similar compound used as an herbicide, which also contains a chloro and fluoro substituent on the benzene ring.
2-chloro-4-fluoro-5-aminobenzoic acid: An intermediate in the synthesis of various benzamide derivatives.
Uniqueness
2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of both the oxane and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c16-14-7-10(17)1-2-13(14)15(21)19-11-8-18-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLEQJUKZKECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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